molecular formula C14H33NO5S B1606115 Monoethanolamine lauryl sulfate CAS No. 4722-98-9

Monoethanolamine lauryl sulfate

Cat. No.: B1606115
CAS No.: 4722-98-9
M. Wt: 327.48 g/mol
InChI Key: QVBODZPPYSSMEL-UHFFFAOYSA-N
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Description

Monoethanolamine lauryl sulfate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent detergency, emulsifying, and foaming properties. The compound is a derivative of lauryl alcohol and monoethanolamine, forming a sulfate ester that is highly effective in reducing surface tension and enhancing the cleaning efficiency of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoethanolamine lauryl sulfate is typically synthesized through a sulfation reaction. Lauryl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form lauryl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product .

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction between lauryl alcohol and sulfur trioxide is carried out at controlled temperatures (30-60°C) and molar ratios (1:1) to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: Monoethanolamine lauryl sulfate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to lauryl alcohol and monoethanolamine.

    Oxidation and Reduction: The sulfate ester group can be involved in redox reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids like hydrochloric acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like hydroxide ions.

Major Products Formed:

    Hydrolysis: Lauryl alcohol and monoethanolamine.

    Oxidation: Oxidized derivatives of lauryl alcohol.

    Substitution: Various substituted lauryl derivatives.

Scientific Research Applications

Monoethanolamine lauryl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Monoethanolamine lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids. This action is facilitated by the alignment and aggregation of the surfactant molecules at the liquid-air interface, which disrupts the cohesive forces between water molecules .

Comparison with Similar Compounds

  • Sodium lauryl sulfate
  • Ammonium lauryl sulfate
  • Cocamide monoethanolamine

Comparison: Monoethanolamine lauryl sulfate is unique due to its combination of lauryl alcohol and monoethanolamine, which provides a balance of hydrophilic and lipophilic properties. Compared to sodium lauryl sulfate and ammonium lauryl sulfate, it offers better biodegradability and lower irritation potential. Cocamide monoethanolamine, on the other hand, is primarily used as a foam booster and viscosity builder, whereas this compound is more versatile in its applications .

Properties

CAS No.

4722-98-9

Molecular Formula

C14H33NO5S

Molecular Weight

327.48 g/mol

IUPAC Name

dodecyl sulfate;2-hydroxyethylazanium

InChI

InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2

InChI Key

QVBODZPPYSSMEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+]

Key on ui other cas no.

4722-98-9

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

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